Cas no 94108-55-1 (1-4-(trifluoromethoxy)phenylpropan-1-one)

1-4-(trifluoromethoxy)phenylpropan-1-one structure
94108-55-1 structure
商品名:1-4-(trifluoromethoxy)phenylpropan-1-one
CAS番号:94108-55-1
MF:C10H9F3O2
メガワット:218.172473669052
MDL:MFCD18400167
CID:809658
PubChem ID:44153101

1-4-(trifluoromethoxy)phenylpropan-1-one 化学的及び物理的性質

名前と識別子

    • 1-Propanone,1-[4-(trifluoromethoxy)phenyl]-
    • 1-[4-(Trifluoromethoxy)phenyl]propan-1-one
    • 4'-(trifluoromethoxy)propiophenone
    • 94108-55-1
    • 1-(4-(trifluoromethoxy)phenyl)propan-1-one
    • AKOS015907857
    • 1-[4-(Trifluoromethoxy)phenyl]-1-propanone
    • MFCD18400167
    • SCHEMBL6141283
    • EINECS 302-396-3
    • EN300-206369
    • DTXSID90240579
    • AS-44151
    • Z285137016
    • 4-(Trifluoromethoxy)propiophenone
    • 1-Propanone, 1-[4-(trifluoromethoxy)phenyl]-
    • NS00064276
    • 7J2QPV2GUE
    • DS-021232
    • 1-4-(trifluoromethoxy)phenylpropan-1-one
    • MDL: MFCD18400167
    • インチ: 1S/C10H9F3O2/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6H,2H2,1H3
    • InChIKey: OIEBTEWPPOJOGI-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC(=CC=1)C(CC)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 218.055
  • どういたいしつりょう: 218.055
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

  • 密度みつど: 1.226
  • ふってん: 234.8°Cat760mmHg
  • フラッシュポイント: 93.2°C

1-4-(trifluoromethoxy)phenylpropan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T900208-500mg
1-[4-(trifluoromethoxy)phenyl]propan-1-one
94108-55-1
500mg
$ 70.00 2022-06-02
Enamine
EN300-206369-0.5g
1-[4-(trifluoromethoxy)phenyl]propan-1-one
94108-55-1 95.0%
0.5g
$54.0 2025-02-20
TRC
T900208-2.5g
1-[4-(trifluoromethoxy)phenyl]propan-1-one
94108-55-1
2.5g
$ 275.00 2022-06-02
Alichem
A019133424-25g
1-[4-(Trifluoromethoxy)phenyl]propan-1-one
94108-55-1 97%
25g
$933.45 2023-08-31
Enamine
EN300-206369-2.5g
1-[4-(trifluoromethoxy)phenyl]propan-1-one
94108-55-1 95.0%
2.5g
$127.0 2025-02-20
Enamine
EN300-206369-5g
1-[4-(trifluoromethoxy)phenyl]propan-1-one
94108-55-1 95%
5g
$225.0 2023-09-16
Enamine
EN300-206369-1g
1-[4-(trifluoromethoxy)phenyl]propan-1-one
94108-55-1 95%
1g
$68.0 2023-09-16
Enamine
EN300-206369-10g
1-[4-(trifluoromethoxy)phenyl]propan-1-one
94108-55-1 95%
10g
$400.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1533023-5g
1-(4-(Trifluoromethoxy)phenyl)propan-1-one
94108-55-1 98%
5g
¥2216.00 2024-04-24
A2B Chem LLC
AD15749-10g
1-[4-(Trifluoromethoxy)phenyl]propan-1-one
94108-55-1 97%
10g
$358.00 2024-07-18

1-4-(trifluoromethoxy)phenylpropan-1-one 関連文献

1-4-(trifluoromethoxy)phenylpropan-1-oneに関する追加情報

Comprehensive Guide to 1-Propanone,1-[4-(trifluoromethoxy)phenyl]- (CAS No. 94108-55-1): Properties, Applications, and Market Insights

The chemical compound 1-Propanone,1-[4-(trifluoromethoxy)phenyl]- (CAS No. 94108-55-1) is a specialized organic molecule that has garnered significant attention in various industrial and research applications. Known for its unique structural features, including a trifluoromethoxy group attached to a phenyl ring, this compound exhibits distinct physicochemical properties that make it valuable in multiple fields. In this article, we delve into the molecular characteristics, synthesis methods, applications, and emerging trends related to 1-Propanone,1-[4-(trifluoromethoxy)phenyl]-, while addressing common queries from researchers and industry professionals.

1-Propanone,1-[4-(trifluoromethoxy)phenyl]- is a ketone derivative with the molecular formula C10H9F3O2. Its trifluoromethoxy substituent enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical intermediates and agrochemical formulations. The compound's CAS No. 94108-55-1 serves as a unique identifier in chemical databases, facilitating precise tracking in regulatory and commercial contexts. Researchers often explore its reactivity in nucleophilic addition reactions, owing to the carbonyl group's electrophilic nature.

One of the most searched questions about 1-Propanone,1-[4-(trifluoromethoxy)phenyl]- revolves around its synthesis. The compound is typically prepared via Friedel-Crafts acylation, where 4-(trifluoromethoxy)benzene reacts with propionyl chloride in the presence of a Lewis acid catalyst. Alternative routes include the oxidation of corresponding alcohols or Grignard reactions. Recent advancements in green chemistry have spurred interest in solvent-free or catalytic methods to improve yield and reduce environmental impact—a topic highly relevant to sustainable chemistry discussions.

In the pharmaceutical sector, 1-Propanone,1-[4-(trifluoromethoxy)phenyl]- serves as a building block for drug discovery. Its trifluoromethoxy group is particularly valued in medicinal chemistry for modulating bioavailability and binding affinity. Current trends highlight its potential in developing kinase inhibitors and GPCR-targeting therapies, aligning with the growing demand for precision medicine. Additionally, its stability under physiological conditions makes it suitable for prodrug design, a hot topic in AI-driven drug development forums.

Beyond pharmaceuticals, this compound finds utility in material science. Its incorporation into polymer matrices enhances thermal stability and fluorophilic properties, catering to applications in coatings and electronic materials. The rise of flexible electronics and energy storage devices has amplified searches for high-performance fluorinated additives, positioning 1-Propanone,1-[4-(trifluoromethoxy)phenyl]- as a candidate for advanced material formulations. Researchers also investigate its role in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), where fluorine-containing compounds improve device efficiency.

Market analyses reveal increasing demand for 1-Propanone,1-[4-(trifluoromethoxy)phenyl]- in Asia-Pacific regions, driven by expanding pharmaceutical and electronics industries. Regulatory compliance, particularly REACH and FDA guidelines, remains a frequently searched topic among buyers. Suppliers emphasize high-purity grades (>98%) to meet stringent industry standards, while cost-effective scaling methods dominate patent filings. Environmental regulations on fluorine-containing compounds also influence R&D directions, with many seeking biodegradable alternatives or recovery processes.

For researchers handling 1-Propanone,1-[4-(trifluoromethoxy)phenyl]-, proper storage conditions—such as inert atmospheres and moisture-free environments—are critical to maintaining stability. Analytical techniques like HPLC and GC-MS are commonly employed for purity verification, another frequently searched technical aspect. Safety data sheets (SDS) emphasize standard organic compound handling protocols, though the compound is not classified under hazardous categories, per global harmonized system (GHS) criteria.

Emerging applications in agricultural chemistry are gaining traction, with studies exploring its derivatives as potential herbicides or fungicides. The trifluoromethoxy moiety's ability to resist metabolic degradation in plants aligns with the agroindustry's need for longer-lasting crop protection agents. This intersects with the broader trend of sustainable agrochemicals, a top search keyword in 2024, as farmers and regulators seek eco-friendly pest management solutions.

In conclusion, 1-Propanone,1-[4-(trifluoromethoxy)phenyl]- (CAS No. 94108-55-1) represents a versatile compound bridging pharmaceuticals, materials science, and agriculture. Its unique chemical profile continues to inspire innovations, particularly in fluorine chemistry and green synthesis. As industries prioritize sustainability and performance, this compound's role is poised to expand, making it a subject of ongoing research and commercial interest. For those sourcing or studying this material, staying updated on synthetic breakthroughs and application patents is recommended to leverage its full potential.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量